N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-16-11(6-7-14-16)12(17)15-10-5-3-2-4-9(10)8-13/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZKXTXNZNEBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms .
Scientific Research Applications
Medicinal Chemistry and Cancer Treatment
Androgen Receptor Modulation
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been identified as a potent modulator of the androgen receptor (AR), which plays a crucial role in the development and progression of prostate cancer. The compound acts as an antagonist to AR, making it a candidate for therapeutic intervention in androgen-dependent cancers. Research indicates that modifications to the pyrazole structure can enhance its binding affinity and efficacy against prostate cancer cell lines, such as LNCaP cells. In particular, some derivatives have shown greater potency than existing treatments like enzalutamide, suggesting a promising avenue for drug development aimed at castration-resistant prostate cancer (CRPC) .
Structure-Activity Relationship Studies
Optimization of Pyrazole Derivatives
Recent studies have focused on optimizing the structural components of this compound to improve its biological activity. By employing fragment-based drug design strategies, researchers have synthesized novel derivatives that exhibit enhanced AR antagonism and improved metabolic stability in human liver microsomes . These findings highlight the importance of structural modifications in developing more effective therapeutic agents.
Biological Activities Beyond Cancer
Anti-inflammatory Properties
In addition to its role in cancer treatment, this compound has demonstrated anti-inflammatory properties. Studies indicate that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Emerging research also points to the antimicrobial potential of pyrazole derivatives. Some compounds within this class have shown significant inhibitory effects against various bacterial strains, indicating that they may serve as lead compounds for developing new antibiotics .
Summary of Key Findings
| Study Focus | Findings | Reference Year |
|---|---|---|
| Androgen Receptor Activity | Potent AR antagonism; superior efficacy compared to enzalutamide | 2018 |
| Structural Optimization | Enhanced metabolic stability and binding affinity through structural changes | 2022 |
| Anti-inflammatory Effects | Reduction of TNF-alpha and IL-6 levels by approximately 50% | 2025 |
| Antimicrobial Efficacy | Significant activity against Staphylococcus aureus and Escherichia coli | 2024 |
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with signaling pathways that regulate inflammation and immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Pyrazole carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Groups: The 2-cyanophenyl group in the target compound contrasts with sulphonyl (Compound 13) or trifluoromethyl (Compound 8) groups, which may influence receptor binding or metabolic stability .
- Synthetic Accessibility : The target compound’s synthesis likely follows carbodiimide-mediated coupling (e.g., EDCI/HOBt) as seen in related pyrazole carboxamides , whereas sulphonamide derivatives (Compound 13) require sulphonylation steps .
Biological Activity
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data from recent studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 226.24 g/mol
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies indicate its effectiveness against various bacterial and fungal strains, contributing to its potential use in treating infections.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory activity, making it a candidate for treating inflammatory diseases. Research shows that it inhibits key inflammatory mediators, such as COX-2 and TNF-alpha.
Case Study: In Vivo Anti-inflammatory Activity
A study conducted on carrageenan-induced paw edema in rats revealed that this compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent .
3. Anticancer Properties
The anticancer activity of this compound has been evaluated against various cancer cell lines. The compound shows selective cytotoxicity against several types of cancer cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 5.6 |
| HT-29 (Colon) | 3.9 |
| A549 (Lung) | 4.7 |
In particular, the compound exhibits potent activity against colon cancer cells, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It can modulate receptor activities linked to cell proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
